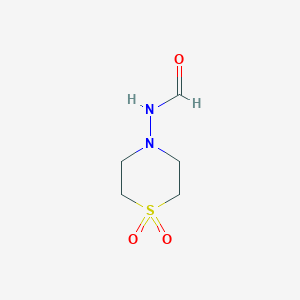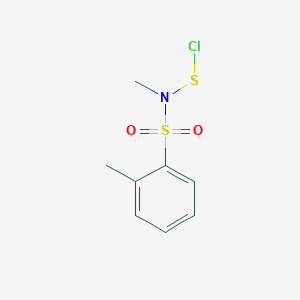
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide is a chemical compound with a unique molecular structure that includes a sulfonamide group. This compound is known for its versatility and has found applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide typically involves the reaction of 2-tolylsulfonyl chloride with N-methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorosulfenic acid amide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfenamides.
科学的研究の応用
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide involves its interaction with thiol groups in proteins and enzymes. The sulfonamide group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as an enzyme inhibitor in biological research .
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.
Sulfenamides: Compounds like N-phenylsulfenamide, which also contain sulfur-nitrogen bonds.
Uniqueness
N-2-Tolylsulfonyl-N-methyl-chlorosulfenic acid amide is unique due to its specific combination of a tolyl group, a sulfonyl group, and a chlorosulfenic acid amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
IUPAC Name |
[methyl-(2-methylphenyl)sulfonylamino] thiohypochlorite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S2/c1-7-5-3-4-6-8(7)14(11,12)10(2)13-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAKTASVKXKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)SCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
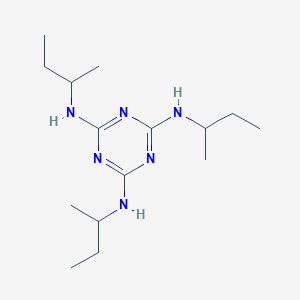

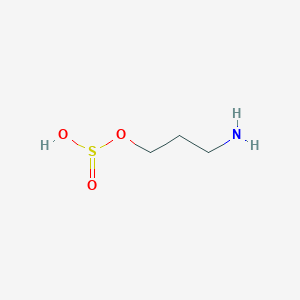
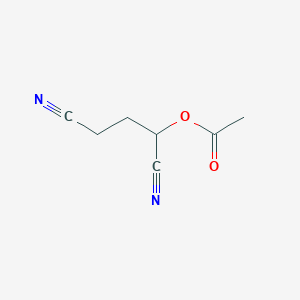
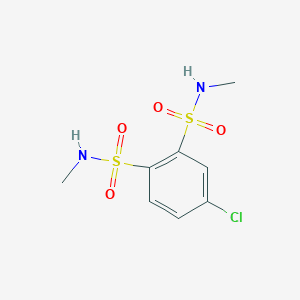
![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)


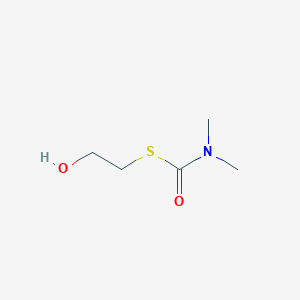
![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)

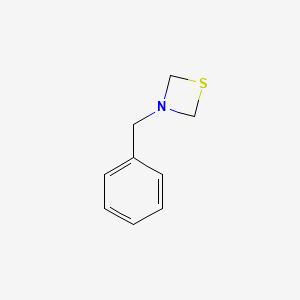
![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)
